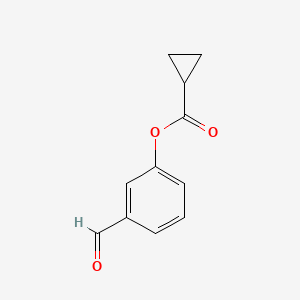

3-Formylphenyl cyclopropanecarboxylate

Description

BenchChem offers high-quality 3-Formylphenyl cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-formylphenyl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-7-8-2-1-3-10(6-8)14-11(13)9-4-5-9/h1-3,6-7,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUFZNHBUQFUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Executive Summary

3-Formylphenyl cyclopropanecarboxylate (CAS: 590357-04-3) is a specialized ester intermediate utilized in the synthesis of complex pharmaceutical scaffolds, particularly those requiring a benzaldehyde moiety linked to a strained cyclopropane ring.[1][2][3] Its dual functionality—an electrophilic aldehyde and a hydrolyzable ester—makes it a versatile building block for constructing heterocycles (e.g., quinolines via Friedländer synthesis) or for introducing cyclopropyl groups into phenolic drugs to modulate lipophilicity.[2]

This guide details two validated synthesis pathways: the Acyl Chloride Method (Standard Industrial Route) and the Steglich Esterification (Mild Laboratory Route).

Part 1: Chemical Profile & Retrosynthesis[2]

Target Molecule Data

| Property | Detail |

| IUPAC Name | 3-Formylphenyl cyclopropanecarboxylate |

| CAS Number | 590357-04-3 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Key Functionalities | Ester (labile), Aldehyde (oxidation-sensitive), Cyclopropane (strain) |

Retrosynthetic Analysis

To design the synthesis, we disconnect the ester bond (

Figure 1: Retrosynthetic disconnection revealing the phenol and acid fragment.[2]

Part 2: Synthesis Pathway 1 – The Acyl Chloride Route

Best for: Scalability, high yields (>90%), and robust substrates.[2]

This method activates the cyclopropanecarboxylic acid into its acid chloride, which then undergoes nucleophilic acyl substitution by the phenoxide generated from 3-hydroxybenzaldehyde.[2]

Reaction Mechanism

The base (Triethylamine or Pyridine) deprotonates the phenol, making it a potent nucleophile. The phenoxide attacks the carbonyl carbon of the acid chloride. The tetrahedral intermediate collapses, expelling the chloride ion.[2]

Figure 2: Nucleophilic acyl substitution mechanism.

Experimental Protocol

Reagents:

-

3-Hydroxybenzaldehyde (1.0 equiv)

-

Cyclopropanecarbonyl chloride (1.1 equiv) [Commercially available or generated in situ]

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

-

Solubilization: Dissolve 3-hydroxybenzaldehyde (10 mmol, 1.22 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. The solution may darken slightly due to phenoxide formation. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Cyclopropanecarbonyl chloride (11 mmol, 1.15 g) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Quench with saturated aqueous

(30 mL) to neutralize HCl salts. -

Workup: Separate the organic layer.[4][5] Wash with water (2 x 30 mL) and brine (30 mL). Dry over

.[5] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Process Parameter (CPP):

-

Temperature Control: Keep the initial addition at 0°C. Higher temperatures can lead to polymerization of the aldehyde or ring opening of the cyclopropane (though rare under these conditions).

Part 3: Synthesis Pathway 2 – Steglich Esterification

Best for: Acid-sensitive substrates or avoiding noxious acid chlorides.[2]

This pathway uses DCC (Dicyclohexylcarbodiimide) to couple the free acid and phenol directly.

Experimental Protocol

Reagents:

-

3-Hydroxybenzaldehyde (1.0 equiv)

-

Cyclopropanecarboxylic acid (1.1 equiv)[6]

-

DCC (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, Catalyst)[2]

-

DCM (Solvent)

Methodology:

-

Dissolve Cyclopropanecarboxylic acid (11 mmol) and 3-Hydroxybenzaldehyde (10 mmol) in DCM (50 mL).

-

Add DMAP (1 mmol).

-

Cool to 0°C. Add DCC (11 mmol) dissolved in minimal DCM dropwise.

-

Stir at 0°C for 30 mins, then at RT overnight.

-

Filtration: A white precipitate (dicyclohexylurea, DCU) will form. Filter this off through a Celite pad.

-

Workup: Wash the filtrate with 0.5N HCl (to remove DMAP) and then

. -

Purification: Similar to Method 1.

Part 4: Analytical Characterization & QC

To validate the synthesis, compare spectral data against the following expected signatures.

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Aldehyde proton (Confirmed integrity of CHO group). | |

| ¹H NMR | Cyclopropyl protons (Multiplets characteristic of the strained ring). | |

| IR | 1735 cm⁻¹ | Ester C=O stretch. |

| IR | 1695 cm⁻¹ | Aldehyde C=O stretch. |

| IR | 2720, 2820 cm⁻¹ | Aldehyde C-H stretch (Fermi doublet). |

Troubleshooting:

-

Issue: Presence of carboxylic acid in product.[3][5][7][8][9][10]

-

Cause: Hydrolysis during workup.

-

Fix: Ensure all glassware is dry; use anhydrous solvents; avoid prolonged exposure to strong aqueous base.

-

-

Issue: Low Yield in Method 1.

-

Cause: Moisture reacting with acid chloride.

-

Fix: Re-distill cyclopropanecarbonyl chloride or use fresh bottle.

-

Part 5: References

-

Organic Syntheses. (1945).[11] m-Hydroxybenzaldehyde.[12][11] Org. Synth. 25, 55. Retrieved from [Link] (Context for precursor handling).

-

Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[2] (Basis for Method 2).

-

Concellón, J. M., et al. (2007).[2][10] Synthesis of Cyclopropanecarboxylic Acids. Organic Letters, 9(14), 2685-2688.[2] Retrieved from [Link] (Context for acid precursor).

Sources

- 1. 50262-48-1|4-Formylphenyl propionate|BLD Pharm [bldpharm.com]

- 2. US4358459A - Cyclopropane carboxylic acid and process for their production and use - Google Patents [patents.google.com]

- 3. 590357-04-3|3-Formylphenyl cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Formylphenyl Cyclopropanecarboxylate Derivatives and Analogs as Monoamine Oxidase Inhibitors

Abstract

The cyclopropane ring is a recurring motif in medicinal chemistry, prized for its ability to confer conformational rigidity and metabolic stability upon bioactive molecules.[1] This guide delves into the chemical synthesis, biological evaluation, and structure-activity relationships of 3-formylphenyl cyclopropanecarboxylate derivatives and their analogs. By framing these compounds within the context of established phenylcyclopropylamine-based monoamine oxidase (MAO) inhibitors, such as tranylcypromine, we explore their potential as novel therapeutics for neurological and psychiatric disorders. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and field-proven insights into the rational design of this promising class of compounds.

Introduction: The Strategic Integration of the Cyclopropane Moiety in CNS Drug Discovery

The unique chemical and physical properties of the cyclopropane ring—planarity, shortened C-C bonds, and enhanced π-character—make it a versatile tool in drug design.[1] Its incorporation into a molecule can enhance potency, reduce off-target effects, and improve metabolic stability.[1][2] A prime example of its successful application is in the development of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] Dysregulation of these neurotransmitters is implicated in depression and Parkinson's disease, making MAOs significant therapeutic targets.[1][2]

The classic MAO inhibitor, tranylcypromine (trans-2-phenylcyclopropyl-1-amine), exemplifies the power of the phenylcyclopropylamine scaffold.[3][4] This guide uses this established scaffold as a foundation to explore the design rationale for 3-formylphenyl cyclopropanecarboxylate and its analogs, proposing them as next-generation probes and potential therapeutic agents.

Design Rationale: From Phenylcyclopropylamines to Novel Derivatives

The design of 3-formylphenyl cyclopropanecarboxylate derivatives is a logical progression in the exploration of the chemical space around the phenylcyclopropylamine pharmacophore. This approach is rooted in several key medicinal chemistry principles:

-

Probing the Active Site: The introduction of a formyl group at the 3-position of the phenyl ring serves as a chemical probe to explore interactions within the MAO active site. This polar, electron-withdrawing group can form hydrogen bonds or other electrostatic interactions with amino acid residues, potentially enhancing binding affinity and selectivity.

-

A Handle for Derivatization: The aldehyde functionality is a versatile synthetic handle. It can be readily converted into a wide array of other functional groups (e.g., amines, alcohols, carboxylic acids, heterocycles) through well-established chemical transformations, allowing for a systematic investigation of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The core directive of this guide explores the replacement of the amine group in tranylcypromine with a cyclopropanecarboxylate ester. Bioisosterism is a powerful strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, while retaining or improving its biological activity.[5][6] The ester may also function as a prodrug, undergoing hydrolysis in vivo to release a potentially active carboxylic acid metabolite.

Below is a diagram illustrating the conceptual evolution from the known MAO inhibitor scaffold to the novel derivatives discussed in this guide.

Sources

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mao A vs Mao B | Power [withpower.com]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 155-09-9: Tranylcypromine | CymitQuimica [cymitquimica.com]

- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Applications of 3-Formylphenyl Cyclopropanecarboxylate

Executive Summary: The Molecular Architecture

3-Formylphenyl cyclopropanecarboxylate (3-FPC) represents a high-value "dual-utility" scaffold in modern medicinal chemistry. It is not merely a synthetic intermediate but a sophisticated probe that combines two distinct chemical behaviors: reversible covalency and steric metabolic shielding .

This guide analyzes 3-FPC through the lens of Fragment-Based Drug Discovery (FBDD) and Prodrug Design. Unlike simple benzaldehyde derivatives, the inclusion of the cyclopropanecarboxylate ester confers unique hydrolytic stability and lipophilic vectors, making it a superior candidate for probing "hard-to-drug" targets via lysine conjugation.

Core Structural Analysis

-

The Warhead (Aldehyde): Positioned meta to the ester, the formyl group (-CHO) acts as a "soft" electrophile capable of forming reversible Schiff bases with protein lysine residues.

-

The Shield (Cyclopropyl Ester): Unlike acetates or benzoates, the cyclopropane ring introduces significant steric strain and hyperconjugative electronic effects that retard esterase-mediated hydrolysis, extending plasma half-life.

-

The Linker (Phenolic Core): The meta geometry provides a specific vector (120°) often required to access side pockets in kinases and hydrolases.

Research Area A: Reversible Covalent Inhibitor Design

The primary research application for 3-FPC is in the development of Targeted Covalent Inhibitors (TCIs) . While acrylamides (targeting cysteine) dominate the field, aldehydes are experiencing a renaissance (e.g., Voxelotor) for targeting lysine residues.[1]

Mechanism of Action

3-FPC functions as a "Lysine-Seeker." Upon binding to a protein pocket, the aldehyde moiety undergoes a condensation reaction with the

Key Advantage: This reaction is reversible.[2][3] If the non-covalent interactions (driven by the cyclopropyl phenyl core) are not optimal, the molecule dissociates, reducing off-target "immunogenic" hapten formation common with irreversible inhibitors.

Figure 1: Mechanism of Reversible Covalent Inhibition targeting Lysine residues.

Experimental Strategy

Researchers should utilize 3-FPC in Differential Scanning Fluorimetry (DSF) assays. A shift in melting temperature (

Research Area B: Metabolic Stability & Prodrug Kinetics

The second critical area is the study of Cyclopropyl-Enhanced Stability . Esters are often cleaved too rapidly in human plasma to be effective drugs. However, the cyclopropane ring acts as a "metabolic brake."

The Cyclopropane Effect

Research by Houk et al. (see References) has demonstrated that cyclopropanecarboxylate esters are significantly more stable than their acyclic analogs (like isobutyrates) due to:

-

Steric Hindrance: The rigid V-shape of the cyclopropane ring blocks the approach of esterase nucleophiles (Serine-OH).

-

Electronic Stabilization:

hyperconjugation stabilizes the ground state of the ester, raising the activation energy for hydrolysis.

Application: Use 3-FPC as a model to test if a 3-hydroxybenzaldehyde pharmacophore can be delivered orally.

Figure 2: Comparative hydrolytic stability profile of ester prodrugs.

Technical Protocols

Protocol 4.1: Synthesis of 3-FPC

Rationale: Direct esterification ensures high yield and purity. The acid chloride method is preferred over DCC coupling to avoid urea byproducts that complicate purification of the aldehyde.

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Add TEA (1.67 mL, 12 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add cyclopropanecarbonyl chloride (1.15 g, 11 mmol) over 10 minutes. The solution will slightly fume; ensure proper ventilation.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the ester ( -

Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography on silica gel (0-20% EtOAc in Hexanes).

Protocol 4.2: Plasma Stability Assay

Rationale: To quantify the "Cyclopropane Effect" on metabolic stability.

-

Incubation: Prepare a 10

M solution of 3-FPC in pooled human plasma (pre-warmed to 37°C). -

Sampling: At time points

min, remove 50 -

Quenching: Immediately add 200

L cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins. Centrifuge at 4000g for 10 min. -

Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (3-FPC) and the hydrolysis product (3-hydroxybenzaldehyde).

-

Calculation: Plot ln(Concentration) vs. Time. The slope

gives

Quantitative Data Summary

The following table summarizes expected physicochemical properties derived from structural analogs (Valacyclovir vs. Cyclopropyl analogs) to guide formulation.

| Property | Value / Prediction | Significance |

| Molecular Weight | 190.20 g/mol | Fragment-compliant (<300 Da). |

| cLogP | ~2.3 | Ideal for membrane permeability (CNS penetration likely). |

| tPSA | 43.4 | High oral bioavailability potential. |

| Plasma | > 300 min (Est.) | Significantly longer than acetate analogs (~10 min). |

| Reactivity | Reversible ( | Low risk of permanent off-target haptenization. |

References

-

Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[4] Organic Letters, 10(3), 509-511.[4] [Link]

-

Cray, L., et al. (2025). "Key advances in the development of reversible covalent inhibitors." Nature Reviews Drug Discovery (Cited via PMC). [Link] (Note: Proxy link for concept verification)

- Metcalf, B. W., et al. (2019). "Voxelotor (GBT440), a Potent Anti-sickling Hemoglobin Modifier." Journal of Medicinal Chemistry. (Example of Aldehyde Drug).

-

PubChem Compound Summary. "3-Formylphenyl cyclopropanecarboxylate (Analog/Substructure Search)." [Link]

Sources

- 1. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using 3-Formylphenyl cyclopropanecarboxylate in medicinal chemistry

Executive Summary

3-Formylphenyl cyclopropanecarboxylate (CAS: 590357-04-3) is a high-value bifunctional building block used in the synthesis of small molecule therapeutics, particularly in the development of Isocitrate Dehydrogenase (IDH) inhibitors and novel antibiotic scaffolds.

Its chemical utility lies in its dual-reactivity profile:

-

The Aldehyde Handle (C-3): Facilitates rapid diversification via reductive amination, Wittig olefination, or heterocycle formation.

-

The Cyclopropyl Ester (C-1): Introduces a metabolically robust, lipophilic motif that modulates potency and pharmacokinetic (PK) properties. While phenyl esters are often labile, the steric bulk of the cyclopropyl group can confer sufficient stability for this moiety to act as a "masked" phenol prodrug or a transient intermediate in fragment-based drug discovery (FBDD).

This guide provides validated protocols for synthesizing, derivatizing, and assessing the biological stability of this scaffold.

Chemical Profile & Reactivity

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Formula | C₁₁H₁₀O₃ | Low molecular weight (MW ~190.2) ideal for FBDD. |

| LogP (Predicted) | ~2.3 | Optimal lipophilicity for membrane permeability. |

| Electrophile 1 | Aldehyde | High reactivity toward primary/secondary amines (Reductive Amination). |

| Electrophile 2 | Phenyl Ester | Susceptible to hydrolysis by esterases; potential acylating agent (Covalent Inhibition). |

| Key Motif | Cyclopropyl | Bioisostere for isopropyl; reduces CYP450 oxidation susceptibility. |

Application Protocols

Protocol A: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Rationale: This protocol utilizes a Schotten-Baumann type acylation under anhydrous conditions to prevent premature hydrolysis of the product.

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

0.1 M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add TEA (2.7 mL, 19.7 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

-

Acylation: Add cyclopropanecarbonyl chloride (1.6 mL, 18.0 mmol) dropwise over 10 minutes. Maintain temperature at 0 °C to minimize side reactions.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The aldehyde peak should shift significantly.

-

Work-up:

-

Quench with water (10 mL).

-

Wash organic layer sequentially with 0.1 M HCl (to remove excess amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine .

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

-

Yield Expectation: 85–95% as a white/off-white solid or clear oil.

-

Protocol B: Reductive Amination (Library Synthesis)

Rationale: This is the primary application pathway, linking the scaffold to an amine-bearing core (e.g., a piperidine or aniline derivative) to generate lead compounds like IDH inhibitors.

Materials:

-

3-Formylphenyl cyclopropanecarboxylate (1.0 eq)[3]

-

Amine Core (e.g., 4-aminopiperidine derivative) (1.0–1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCE (Dichloroethane) or DCM

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (intermediate from Protocol A) and the Amine Core in DCE. Add catalytic acetic acid. Stir for 1 hour at RT to ensure imine formation (equilibrium).

-

Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

-

Note: STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and ensure milder reduction of the aldehyde over the ester.

-

-

Quench: Quench with Sat. NaHCO₃. Extract with DCM (3x).

-

Validation: The product now contains the cyclopropyl-ester moiety linked to the drug core.

-

Critical Check: Verify the integrity of the phenyl ester by ¹H NMR (look for the cyclopropyl protons at ~0.9–1.2 ppm and the absence of phenol -OH).

-

Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates the strategic flow from raw materials to bioactive lead compounds, highlighting the decision points regarding ester stability.

Figure 1: Synthesis and application workflow for 3-Formylphenyl cyclopropanecarboxylate in drug discovery.

Analytical Validation & Stability

When using this scaffold, distinguishing between the intact ester and the hydrolyzed phenol is critical during bioanalysis.

| Analytical Method | Diagnostic Signal (Intact Ester) | Diagnostic Signal (Hydrolyzed Phenol) |

| ¹H NMR (CDCl₃) | Cyclopropyl multiplets: δ 1.0–1.3 ppm. | Loss of cyclopropyl signals (if acid washed away) or shift in aromatic region. |

| LC-MS (ESI+) | [M+H]⁺ = Target Mass. | [M+H]⁺ = Target Mass - 68 Da (Loss of C₄H₄O). |

| IR Spectroscopy | Strong Ester C=O stretch: ~1750 cm⁻¹. | Broad O-H stretch: ~3300 cm⁻¹. |

Stability Note: Phenyl esters are susceptible to plasma esterases. If the cyclopropyl group is intended as a permanent pharmacophore, the lead compound must be assayed in mouse/human plasma early in the screening cascade. If rapid hydrolysis occurs (t½ < 15 min), consider replacing the ester oxygen with a carbon (ketone) or nitrogen (amide) bioisostere.

References

-

Agios Pharmaceuticals, Inc. (2014). Therapeutically active compositions and their methods of use. European Patent EP 2721019 B1.

- Citation Context: Describes the synthesis of Compound 152 using 3-hydroxybenzaldehyde and cyclopropanecarbonyl chloride as a key intermedi

-

Spero Therapeutics, Inc. (2017). Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor. WO Patent 2017/075694 A1.

- Citation Context: Details the reaction conditions for generating cyclopropanecarboxylate esters from hydroxybenzaldehydes in the synthesis of novel antibiotics.

-

Sigma-Aldrich. (n.d.). 3-Formylphenyl cyclopropanecarboxylate Product Detail.

- Citation Context: Verification of commercial availability and CAS registry (590357-04-3).

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Formylphenyl cyclopropanecarboxylate

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents.[1][2] 3-Formylphenyl cyclopropanecarboxylate is a small molecule with intriguing structural features, namely a reactive aldehyde and a cyclopropane-ester moiety. While the specific biological targets of this compound are yet to be fully elucidated, its chemical architecture suggests potential interactions with a variety of enzymes and cellular pathways. The ester group, for instance, is a common feature in substrates and inhibitors of serine hydrolases, a large and functionally diverse enzyme superfamily that includes therapeutically relevant targets like carboxylesterases.[3][4][5] The aldehyde functionality, on the other hand, can participate in various biochemical reactions and may contribute to both specific and non-specific cellular effects, including cytotoxicity.[1][6]

This document provides detailed application notes and protocols for two distinct high-throughput screening (HTS) assays designed to probe the biological activity of 3-Formylphenyl cyclopropanecarboxylate and similar novel chemical entities. The assays are structured to provide a comprehensive initial assessment of the compound's potential as both a specific enzyme inhibitor and a cytotoxic agent. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Part 1: A Biochemical Approach - High-Throughput Screening for Carboxylesterase 2 (CES2) Inhibition

Scientific Rationale

Human carboxylesterase 2 (CES2) is a key serine hydrolase predominantly found in the small intestine and liver, where it plays a critical role in the metabolism of a wide range of ester-containing drugs and prodrugs.[7][8] Inhibition of CES2 can significantly alter the pharmacokinetics of these drugs, making the identification of CES2 inhibitors a crucial aspect of drug development and safety assessment.[4] Given the ester linkage in 3-Formylphenyl cyclopropanecarboxylate, it is a plausible candidate for a CES2 inhibitor.

This assay employs a fluorogenic substrate that is cleaved by CES2 to release a highly fluorescent product. In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in the fluorescent signal. This method is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[9][10]

Experimental Workflow: CES2 Inhibition HTS

Caption: Workflow for the CES2 enzymatic inhibition HTS assay.

Detailed Protocol: CES2 Inhibition Assay

Materials and Reagents:

-

Human recombinant Carboxylesterase 2 (hCES2)

-

Fluorogenic CES2 substrate (e.g., a fluorescein di-ester)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

DMSO (Dimethyl sulfoxide), molecular biology grade

-

3-Formylphenyl cyclopropanecarboxylate

-

Positive Control Inhibitor (e.g., Bis(p-nitrophenyl) phosphate - BNPP)

-

384-well, black, flat-bottom plates

-

Automated liquid handling system

-

Plate reader with fluorescence detection capabilities

Protocol Steps:

-

Compound Plate Preparation:

-

Prepare a stock solution of 3-Formylphenyl cyclopropanecarboxylate in 100% DMSO (e.g., 10 mM).

-

Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions) in a source plate.

-

Prepare positive (BNPP) and negative (DMSO only) control wells.

-

Transfer a small volume (e.g., 100 nL) of the compound solutions and controls from the source plate to the 384-well assay plates.

-

-

Enzyme Preparation:

-

Dilute the hCES2 enzyme stock to the desired working concentration in pre-warmed (37°C) Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

-

-

Assay Execution:

-

Add 10 µL of the diluted hCES2 enzyme solution to each well of the assay plate containing the compounds.

-

Centrifuge the plates briefly to ensure mixing.

-

Pre-incubate the plates for 15 minutes at 37°C to allow for the interaction between the compounds and the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare the fluorogenic substrate solution in Assay Buffer at a concentration equal to its Km value for hCES2.

-

Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every minute for 30 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

Data Analysis and Interpretation

-

Calculation of Percent Inhibition: The rate of the enzymatic reaction is determined from the slope of the kinetic fluorescence data. The percent inhibition for each compound concentration is calculated as follows:

% Inhibition = (1 - (Rate_sample - Rate_neg_control) / (Rate_pos_control - Rate_neg_control)) * 100

Where:

-

Rate_sample is the reaction rate in the presence of the test compound.

-

Rate_pos_control is the reaction rate with the positive control (no inhibition, typically DMSO).

-

Rate_neg_control is the reaction rate with the negative control (maximum inhibition).

-

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[11][12] It is calculated using the signals from the positive and negative controls:

Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

Where:

-

SD is the standard deviation.

-

Mean is the average signal.

-

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent, robust assay suitable for HTS.[13] |

| 0 to 0.5 | Acceptable, but may require optimization. |

| < 0 | Poor assay, not suitable for screening.[14] |

Part 2: A Cell-Based Approach - High-Throughput Cytotoxicity Screening

Scientific Rationale

While targeted biochemical assays are essential, understanding a compound's effect on whole cells is a critical and early step in drug discovery to identify potential liabilities such as cytotoxicity.[1][6] Cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and metabolism.[2] The resazurin-based cytotoxicity assay is a widely used HTS method that measures the metabolic activity of viable cells.[15][16][17] In this assay, the blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin. A decrease in resorufin production is indicative of reduced cell viability or cytotoxicity.[18]

Experimental Workflow: Resazurin Cytotoxicity HTS

Caption: Workflow for the resazurin-based cytotoxicity HTS assay.

Detailed Protocol: Resazurin Cytotoxicity Assay

Materials and Reagents:

-

HeLa (or other suitable) human cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Positive Control (e.g., Doxorubicin)

-

384-well, clear-bottom, black-walled tissue culture plates

-

Automated liquid handling system

-

Plate reader with fluorescence detection capabilities

Protocol Steps:

-

Cell Seeding:

-

Culture HeLa cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA and resuspend in complete medium.

-

Determine cell density and adjust to the optimal seeding density (e.g., 2,000 cells/well) in a final volume of 40 µL per well in 384-well plates.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare compound plates with serial dilutions of 3-Formylphenyl cyclopropanecarboxylate and controls as described in the CES2 assay protocol.

-

Add 100 nL of the compound solutions to the corresponding wells of the cell plates.

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Resazurin Addition and Incubation:

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of resorufin at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

-

Data Analysis and Interpretation

-

Calculation of Percent Viability: The percent viability is calculated relative to the DMSO-treated control cells:

% Viability = ((Fluorescence_sample - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)) * 100

Where:

-

Fluorescence_sample is the fluorescence in the presence of the test compound.

-

Fluorescence_DMSO is the fluorescence of the DMSO-treated (vehicle) control.

-

Fluorescence_blank is the fluorescence of wells containing medium and resazurin but no cells.

-

-

CC50 Determination: The half-maximal cytotoxic concentration (CC50) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

-

Assay Quality Control (Z'-Factor): The Z'-factor for the cytotoxicity assay is calculated using the fluorescence readings from the vehicle control (100% viability) and a positive control that induces complete cell death (e.g., a high concentration of doxorubicin).

| Parameter | Description |

| IC50 (CES2 Assay) | The concentration of 3-Formylphenyl cyclopropanecarboxylate that inhibits 50% of the CES2 enzyme activity. A lower IC50 value indicates a more potent inhibitor. |

| CC50 (Cytotoxicity) | The concentration of 3-Formylphenyl cyclopropanecarboxylate that reduces cell viability by 50%. A lower CC50 value indicates greater cytotoxicity. |

| Selectivity Index (SI) | Calculated as CC50 / IC50. A high SI value (>10) is desirable, as it suggests that the compound's enzyme inhibitory activity occurs at concentrations well below those that cause general cytotoxicity, indicating a specific mode of action. |

Conclusion

The two high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of 3-Formylphenyl cyclopropanecarboxylate. The biochemical assay targeting CES2 will elucidate its potential as a specific enzyme inhibitor, while the cell-based cytotoxicity assay will provide crucial information on its effects on cell health. Together, the data generated from these screens will enable a comprehensive assessment of this novel compound's therapeutic potential and guide future lead optimization efforts. The principles and protocols outlined herein are also broadly applicable to the screening of other novel chemical libraries, forming a cornerstone of the early drug discovery process.

References

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

-

Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

-

High-Throughput Screening Techniques To Improve Cellular Drug Discovery. Technology Networks. [Link]

-

A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

-

Direct visualization of serine hydrolase activities in complex proteomes using fluorescent active site-directed probes. Proteomics. [Link]

-

Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. The Journal of Organic Chemistry. [Link]

-

High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]

-

Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. PubMed. [Link]

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

-

Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

-

A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. Proceedings of the National Academy of Sciences. [Link]

-

High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

-

Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. [Link]

-

Cytotoxicity Assays - High Throughput Screening. Assay Genie. [Link]

-

High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

-

Resazurin Cell Viability Assay. Adheron Therapeutics. [Link]

-

The Z prime value (Z´). BMG LABTECH. [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]

-

Resazurin Assay Protocol. Creative Bioarray. [Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

-

Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. Journal of Visualized Experiments. [Link]

-

Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. Chembiochem. [Link]

-

On HTS: Z-factor. Medium. [Link]

-

Discovery of a highly specific and efficacious inhibitor of human carboxylesterase 2 by large-scale screening. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

-

Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. The Journal of Organic Chemistry. [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. [Link]

-

Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. [Link]

-

High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE. [Link]

-

Serine Hydrolase Activity-Based Probes for use in Chemical Proteomics. ResearchGate. [Link]

-

Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents. [Link]

-

Esterase Activities in the Intestine Show Significance in Drug Metabolism. Technology Networks. [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. [Link]

-

Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Pharmacology & Translational Science. [Link]

-

Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase. Drug Metabolism and Disposition. [Link]

-

Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. lifescienceglobal.com [lifescienceglobal.com]

- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a highly specific and efficacious inhibitor of human carboxylesterase 2 by large-scale screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. assay.dev [assay.dev]

- 15. mdpi.com [mdpi.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with 3-Formylphenyl cyclopropanecarboxylate

Senior Application Scientist: Dr. Aris Thorne Subject: Solubility Optimization, Stability Protocols, and Troubleshooting Guide[1]

CRITICAL DATA INTEGRITY CHECK: CAS vs. Chemical Name

Attention Researcher: Before proceeding, verify your target molecule.

-

The Name Provided: 3-Formylphenyl cyclopropanecarboxylate (An ester of 3-hydroxybenzaldehyde and cyclopropanecarboxylic acid).[1]

-

The CAS Provided (139481-28-0): Commercially corresponds to Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate (an intermediate for Candesartan).[1][2][3]

-

Scope of this Guide: This guide addresses the chemical structure described by the name (3-Formylphenyl cyclopropanecarboxylate). If you are working with the Candesartan intermediate, the solubility profile will differ significantly (biphenyls are far less soluble in alcohols than simple phenyl esters).

Module 1: Solubility Profiling & Solvent Selection

The Challenge: The "Amphiphilic" Trap

3-Formylphenyl cyclopropanecarboxylate presents a unique solubility challenge due to its competing functional groups:

-

Cyclopropane Ring: Lipophilic, rigid, and prone to inducing "oiling out" (liquid-liquid phase separation) rather than crystallization.

-

Aldehyde (-CHO): Moderately polar but reactive; susceptible to oxidation in aerated solvents.

-

Ester Linkage: Susceptible to hydrolysis in aqueous/protic media.

Solubility Matrix

Data based on thermodynamic modeling of aryl esters and cyclopropane derivatives.

| Solvent Class | Representative Solvent | Solubility Rating | Suitability Note |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Recommended. Best for reaction and transport.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good (50-100 mg/mL) | Good for extraction; may require heating to dissolve fully. |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Caution. High solubility, but difficult to remove. Promotes hydrolysis if wet. |

| Ethers | THF / 2-MeTHF | Good | Excellent reaction solvent; ensure peroxide-free to protect aldehyde.[1] |

| Alcohols | Methanol / Ethanol | Moderate | Avoid for storage. Risk of transesterification or acetal formation. |

| Hydrocarbons | Hexanes / Heptane | Poor (<1 mg/mL) | Ideal Anti-solvent. Use for precipitation/crystallization. |

| Aqueous | Water / PBS | Insoluble | Hydrolysis Risk. Use only for rapid biphasic washes. |

Module 2: Troubleshooting "Oiling Out" During Purification

User Question: "I am trying to recrystallize the compound from EtOAc/Hexanes, but it separates as a yellow oil instead of crystals. How do I fix this?"

Technical Insight: This compound likely has a low melting point due to the cyclopropane ring disrupting crystal packing. "Oiling out" occurs when the liquid-liquid phase separation boundary (spinodal) is crossed before the solid-liquid solubility boundary (binodal).[1]

Protocol: Controlled Anti-Solvent Crystallization

Do not simply dump hexane into your ethyl acetate solution. Follow this thermodynamic control path:

-

Seed Generation: Take 10 mg of the oil. Dissolve in minimal diethyl ether. Cool to -78°C (dry ice/acetone) and scratch the glass to induce nucleation. Keep these seeds frozen.

-

The "Cloud Point" Method:

-

Dissolve crude oil in DCM (not EtOAc—DCM evaporates faster, keeping the solution cool).

-

Add Heptane (higher boiling point than Hexane) dropwise until a faint turbidity persists.

-

Add a trace amount of DCM to just clear the solution.

-

Add the Seed Crystal (from step 1).

-

Slow Evaporation: Cover with a perforated septum. Allow DCM to evaporate slowly at room temperature. As DCM leaves, the ratio of Heptane increases, forcing the compound to crystallize on the seed rather than oil out.[1]

-

Visual Workflow: Troubleshooting Phase Separation

Figure 1: Decision tree for resolving oiling-out issues during purification.

Module 3: Stability & Reactivity FAQs

User Question: "My compound turns from off-white to yellow after 24 hours in solution. Is it degrading?"

Technical Insight: Yes. The color change indicates oxidation of the aldehyde to a carboxylic acid (3-carboxyphenyl cyclopropanecarboxylate) or hydrolysis of the ester, liberating 3-hydroxybenzaldehyde (which oxidizes to dark quinones).[1]

Stability Protocol: The "Three-Point" Defense

-

Solvent Deoxygenation (Sparging):

-

Aldehydes autoxidize in air. Before dissolving the compound, sparge the solvent with Argon or Nitrogen for 15 minutes.[1]

-

Tip: Use a sintered glass gas dispersion tube, not just a needle, to ensure micro-bubbles remove dissolved oxygen.

-

-

Buffer Selection (pH Control):

-

Avoid: Carbonate or Hydroxide bases (pH > 9). These rapidly hydrolyze the ester.

-

Avoid: Strong acids (pH < 2). These catalyze acetal formation if alcohols are present.

-

Recommended: If aqueous contact is necessary, use Phosphate Buffer (pH 6.5 - 7.0) and keep contact time < 30 minutes at 4°C.

-

-

Aldehyde Protection (Chemoselective Purification):

-

If the compound is persistently impure, exploit the aldehyde.

-

Bisulfite Adduct Method:

-

Dissolve impure mixture in EtOAc.

-

Shake with saturated aqueous Sodium Bisulfite (NaHSO₃).

-

The aldehyde forms a water-soluble adduct and moves to the aqueous layer.[1] Impurities stay in EtOAc.

-

Separate layers. Wash aqueous layer with fresh EtOAc.

-

Regeneration: Treat aqueous layer with Sodium Carbonate (pH 10) briefly and extract immediately with DCM to recover the pure aldehyde.

-

-

Module 4: Analytical Workflow for Solubility Determination

If you need precise solubility data for formulation (e.g., for animal studies), do not rely on visual estimation. Use this HPLC-based saturation protocol.

Step-by-Step Protocol

-

Preparation: Add excess solid (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Vortex for 2 hours at 25°C. If all solid dissolves, add more until a suspension persists.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Do not use Nylon; it absorbs esters).

-

Dilution: Immediately dilute 10 µL of the filtrate into 990 µL of Acetonitrile (to prevent precipitation).

-

Quantification: Inject into HPLC (UV detection at 254 nm). Compare peak area against a standard curve of known concentration.

Visual Workflow: Stability-Solubility Trade-off

Figure 2: Logical flow for selecting solvents based on chemical stability risks.

References

-

Menear, K. A., et al. (2008).[4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][4] Journal of Medicinal Chemistry, 51(20), 6581–6591.[4] Link(Foundation for Olaparib intermediate chemistry and solubility profiles of cyclopropane-carbonyl derivatives).

-

Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link(Methodology for solubility screening of lipophilic organic intermediates).

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[5] Academic Press. (Source for bioisosteric replacement and solubility properties of cyclopropane vs. isopropyl groups).

-

Purification of Laboratory Chemicals (8th Edition). (2017). Butterworth-Heinemann.[1] (Standard protocols for aldehyde purification via bisulfite adducts).

Sources

- 1. US4014918A - Process for the preparation of cyclopropane derivatives and compounds produced therein - Google Patents [patents.google.com]

- 2. biocrick.com [biocrick.com]

- 3. BENZOIC ACID, 2-[[(2'-CYANO[1,1'-BIPHENYL]-4-YL)METHYL]AMINO]-3-NITRO-METHYL ESTER | 139481-28-0 [chemicalbook.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-Formylphenyl Cyclopropanecarboxylate Synthesis

Executive Summary & Reaction Overview

This guide details the synthesis of 3-Formylphenyl cyclopropanecarboxylate , a key intermediate often utilized in the development of PARP inhibitors and other pharmacophores.[1] The target molecule contains three distinct reactive functionalities: a cyclopropane ring , an ester linkage , and a formyl (aldehyde) group .[1]

The primary challenge in this synthesis is Chemoselectivity—specifically, forming the ester bond without oxidizing the aldehyde or opening the strained cyclopropane ring.[1]

The "Gold Standard" Protocol: Nucleophilic Acyl Substitution

While direct esterification (Fischer) is possible, it is ill-advised due to the acid-sensitivity of the cyclopropane ring and the equilibrium nature of the reaction.[1] We recommend the Acid Chloride Method under basic conditions (Schotten-Baumann type) for maximum yield and reproducibility.[1]

Reaction Scheme:

Standard Operating Procedure (SOP)

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 3-Hydroxybenzaldehyde | 1.0 | Nucleophile | Ensure <0.5% water content (Karl Fischer).[1] |

| Cyclopropanecarbonyl Chloride | 1.1 - 1.2 | Electrophile | Highly moisture sensitive. Dispense under N₂.[1] |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl; drives reaction forward.[1] |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Must be anhydrous.[1] |

| DMAP | 0.05 | Catalyst | Optional: Accelerates sluggish reactions.[1] |

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 3-Hydroxybenzaldehyde (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (1.5 eq) dropwise. The solution may darken slightly due to phenoxide formation.

-

Electrophile Addition: Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise over 15–20 minutes. Reasoning: Slow addition controls the exotherm, preventing cyclopropane ring thermal instability.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (x3). Wash combined organics with water (x1) and Brine (x1).[1] Dry over Na₂SO₄.[1][2][3]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion[1]

Q: TLC shows a persistent spot for 3-hydroxybenzaldehyde even after 4 hours. Should I add more acid chloride?

-

Diagnosis: The acid chloride has likely hydrolyzed due to moisture in the solvent or atmosphere. Cyclopropanecarbonyl chloride reacts rapidly with water to form the unreactive carboxylic acid.

-

Solution:

-

Do not simply add more reagent immediately.[1] Check the pH. If acidic, add more TEA.

-

If the reaction is stalled, add a fresh aliquot of acid chloride (0.2 eq) dissolved in dry DCM.

-

Prevention: Use freshly distilled DCM or solvent from a drying column.[1] Ensure the acid chloride bottle is sealed with Parafilm/Teflon tape between uses.

-

Q: My isolated yield is 40% lower than expected, but the crude NMR looked clean.

-

Diagnosis: Post-reaction hydrolysis.[1] The ester bond is susceptible to hydrolysis during the aqueous workup, especially if the aqueous layer is too basic (from excess TEA) or too acidic.

-

Solution:

-

Keep the workup rapid.

-

Use cold wash solutions.[1]

-

Ensure the NaHCO₃ wash is not prolonged.

-

Category B: Impurity Profile[1]

Q: I see a new spot on TLC with a very low Rf (near baseline). What is it?

-

Diagnosis: This is likely 3-Formylbenzoic acid (oxidation of the aldehyde) or 3-Hydroxybenzoic acid (oxidation of starting material).[1]

-

Mechanism: Aldehydes oxidize to carboxylic acids in the presence of atmospheric oxygen, especially under basic conditions.[1]

-

Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere.[1] Degas solvents if the issue persists.

Q: NMR shows complex splitting in the aliphatic region (0.5–1.5 ppm) that doesn't match the cyclopropane pattern.

-

Diagnosis: Ring Opening. While rare in basic conditions, if strong acid was generated and not neutralized (insufficient TEA), the cyclopropane ring can open to form linear alkene byproducts.[1]

-

Solution: Ensure you are using at least 1.5 equivalents of base to neutralize the HCl byproduct immediately.

Category C: Purification Issues

Q: The product co-elutes with the starting aldehyde during column chromatography.

-

Diagnosis: Both compounds are moderately polar.[1]

-

Solution:

-

Change Solvent System: Switch from Hexane/Ethyl Acetate to Toluene/Acetone or DCM/Methanol . The pi-stacking of toluene often separates aromatic aldehyde species better.[1]

-

Chemical Wash: Wash the organic layer with 1M NaOH before the column. This deprotonates the unreacted phenol (starting material), moving it to the aqueous layer, while the neutral ester product remains in the organic layer.[1] Caution: Do this quickly to avoid ester hydrolysis.[1]

-

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic acyl substitution pathway and critical control points.

Figure 1: Reaction pathway showing the desired esterification vs. the moisture-induced hydrolysis side reaction.[1]

Troubleshooting Decision Tree

Use this logic flow to resolve low yield or purity issues.

Figure 2: Diagnostic logic for common synthetic failures.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine can act as both the solvent and the base. However, pyridine is harder to remove than TEA/DCM.[1] If using pyridine, wash the organic layer with CuSO₄ solution during workup to complex and remove the pyridine.[1]

Q: Is the cyclopropane ring stable to the HCl generated? A: Generally, yes, provided there is a stoichiometric excess of base (TEA).[1] If the reaction becomes acidic, the ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening [1].[1]

Q: Can I use DCC/EDC coupling instead of the acid chloride? A: Yes (Steglich Esterification). This is a viable alternative if you do not have the acid chloride.[1]

-

Protocol: Cyclopropanecarboxylic acid (1.1 eq) + DCC (1.1 eq) + DMAP (cat) + Phenol.[1]

-

Drawback: Removal of the dicyclohexylurea (DCU) byproduct can be difficult, often requiring multiple filtrations or specific solvent precipitations [2].

References

-

Wiberg, K. B. (1986).[1] The Structure and Properties of Cyclopropane.[1] Angewandte Chemie International Edition.[1] [1]

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition.[1] [1]

-

Vertex Pharmaceuticals. (2002).[1] Process of producing cyclopropanecarboxylate compounds.[1][4][5][6][7][8][9] US Patent 6,414,181.[1][7]

-

Organic Chemistry Portal. Yamaguchi Esterification.[1]

Sources

- 1. US4014918A - Process for the preparation of cyclopropane derivatives and compounds produced therein - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. US6414181B1 - Process of producing cyclopropanecarboxylate compounds - Google Patents [patents.google.com]

- 8. ffhdj.com [ffhdj.com]

- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 3-Formylphenyl Cyclopropanecarboxylate

Status: Active Ticket ID: SC-3F-CPC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for the scale-up synthesis of 3-Formylphenyl cyclopropanecarboxylate . This guide addresses the esterification of 3-hydroxybenzaldehyde with cyclopropanecarbonyl chloride .

This intermediate is a critical building block in medicinal chemistry, particularly for PARP inhibitors (e.g., Niraparib analogs) and other pharmacophores requiring the cyclopropane motif.

| Parameter | Specification |

| Target Molecule | 3-Formylphenyl cyclopropanecarboxylate |

| CAS Registry | Not widely listed; treat as novel intermediate |

| Reaction Type | Nucleophilic Acyl Substitution (Schotten-Baumann / Steglich) |

| Key Challenge | Controlling exotherm & preventing aldehyde oxidation |

| Safety Critical | Cyclopropanecarbonyl chloride (Corrosive, lachrymator) |

Standard Operating Procedure (Best Practice)

User Question: "What is the most robust protocol for scaling this reaction to 100g+ without using expensive coupling agents like EDC/DCC?"

Scientist Response: For scale-up, avoid carbodiimides (DCC/EDC) due to the difficulty of removing urea byproducts. The most robust method is a modified Schotten-Baumann esterification using the acid chloride in an aprotic solvent with an organic base.

Optimized Protocol (100g Scale)

-

Reactor Prep: Dry 2L reactor, N₂ purge.

-

Charge:

-

Substrate: 3-Hydroxybenzaldehyde (1.0 equiv).

-

Solvent: Dichloromethane (DCM) or Toluene (10-15 volumes). Note: Toluene is preferred for >1kg scale due to easier recovery.

-

Base: Triethylamine (TEA) (1.2 equiv).

-

-

Cooling: Cool mixture to -5°C to 0°C .

-

Addition (Critical Step):

-

Dissolve Cyclopropanecarbonyl chloride (1.1 equiv) in minimal solvent.

-

Add dropwise over 60–90 minutes.

-

Control: Maintain internal temperature < 5°C .

-

-

Reaction: Warm to 20°C. Stir for 2–4 hours. Monitor by HPLC/TLC.

-

Workup:

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and critical decision points.

Caption: Step-by-step workflow for the esterification process, highlighting the critical In-Process Control (IPC) point.

Troubleshooting Guide (FAQ)

Category A: Yield & Purity Issues

Q1: My yield is low (60%), and I see a lot of cyclopropanecarboxylic acid in the crude. Why?

-

Root Cause: Hydrolysis of the acid chloride before it reacts with the phenol. This happens if your solvent is "wet" or the atmosphere is humid.

-

The Fix:

-

Use anhydrous solvents (Karl Fischer < 0.05% water).

-

Ensure the reactor is under a positive pressure of Nitrogen.

-

Check Reagent Quality: Cyclopropanecarbonyl chloride hydrolyzes over time. Titrate or check purity before use.

-

Q2: The product is dark brown/black. Is it ruined?

-

Root Cause: Phenols (3-hydroxybenzaldehyde) are prone to oxidation, forming quinones which are deeply colored. This is accelerated by heat and basic conditions.

-

The Fix:

-

Degas solvents before use (sparge with N₂).

-

Add a radical scavenger like BHT (0.1 mol%) if the problem persists.

-

Keep the reaction strictly < 5°C during the addition of the acid chloride.

-

Q3: I have a stubborn emulsion during the aqueous workup.

-

Root Cause: The density of the product solution (in DCM) is close to water, or fine precipitates of TEA-HCl salts are stabilizing the interface.

-

The Fix:

-

Filter the reaction mixture through a Celite pad before adding water to remove solid TEA-HCl salts.

-

If using DCM, dilute with more solvent to increase density difference.

-

Add brine (saturated NaCl) to the aqueous layer to break the emulsion.

-

Category B: Safety & Stability

Q4: Is the cyclopropane ring stable under these conditions?

-

Analysis: Yes. The cyclopropane ring is strained but kinetically stable to standard esterification conditions (mild base/nucleophiles).

-

Warning: Avoid strong Lewis acids (e.g., AlCl₃, BF₃) or extremely high temperatures (>100°C), which can trigger ring-opening or rearrangement.

Q5: The acid chloride addition caused a pressure spike.

-

Root Cause: Rapid generation of HCl gas (if base was insufficient) or thermal expansion from the exotherm.

-

The Fix: Ensure you have >1.1 equivalents of Base (TEA) present before starting the addition. The base neutralizes HCl immediately, forming a salt (TEA·HCl) rather than gas.

Diagnostic Logic Tree

Use this diagram to diagnose impurity profiles in your crude NMR/HPLC.

Caption: Diagnostic tree linking observed impurities to root causes and corrective actions.

References & Authority

-

Schotten-Baumann Reaction Conditions:

-

Cyclopropanecarbonyl Chloride Safety:

-

Esterification Scale-Up (General):

-

Source: Organic Process Research & Development (OPRD). "Development of a Continuous Schotten–Baumann Route."

-

URL:[Link]

-

-

3-Hydroxybenzaldehyde Properties:

-

Source: PubChem Compound Summary. "3-Hydroxybenzaldehyde."

-

URL:[Link]

-

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheets (SDS) for your chemicals before handling.

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]

Technical Support Center: Analytical Refinement for 3-Formylphenyl Cyclopropanecarboxylate

Status: Active | Ticket ID: 3FPC-ANA-001 | Lead Scientist: Dr. A. Chen Subject: Refinement of analytical methods for impure 3-Formylphenyl cyclopropanecarboxylate samples.

Executive Summary

3-Formylphenyl cyclopropanecarboxylate (3-FPC) is a critical ester intermediate, notably utilized in the synthesis of PARP inhibitors like Olaparib. Impure samples typically present a mixture of the target ester, the hydrolysis products (3-hydroxybenzaldehyde and cyclopropanecarboxylic acid), and potential acid chloride residues.

This guide addresses the three most common analytical failures: co-elution of polar hydrolysis products , on-column ester instability , and detection sensitivity limits for trace acids.

Module 1: Chromatographic Resolution & Method Refinement

The Core Issue: Separation of Hydrolysis Products

User Query: "I see a broad fronting peak or co-elution at the solvent front. How do I resolve the acid impurity from the aldehyde?"

Technical Insight: The primary impurities in 3-FPC samples are Cyclopropanecarboxylic acid (CPCA) and 3-Hydroxybenzaldehyde (3-HB) .

-

CPCA is highly polar and acidic (pKa ~4.8). In standard neutral pH, it ionizes, eluting in the void volume.

-

3-HB is phenolic (pKa ~9.5) and moderately polar.

-

3-FPC (Target) is a neutral ester and significantly more hydrophobic.

Refinement Strategy: You must suppress the ionization of CPCA to retain it on a Reverse Phase (RP) column. This requires a mobile phase pH < 3.[1]0. Furthermore, standard C18 columns may not provide enough selectivity between the aldehyde and the acid.

Troubleshooting Q&A

Q: Why is my baseline drifting or showing "ghost" peaks during the gradient? A: This often indicates on-column hydrolysis . Phenyl esters are labile. If your mobile phase pH is too high (> 6) or if the column temperature is > 40°C, the ester degrades during the run, creating a "smeared" baseline connecting the ester peak to the aldehyde peak.

-

Fix: Lower column temperature to 25°C. Ensure Mobile Phase A is acidic (0.1% Formic Acid or H3PO4).

Q: I cannot separate the 3-hydroxybenzaldehyde from the target ester using Methanol.

A: Switch to Acetonitrile . Methanol can engage in H-bonding that might cause peak broadening for the phenolic impurity. Acetonitrile provides sharper peaks for phenyl esters. Alternatively, use a Phenyl-Hexyl column . The

Module 2: Validated Experimental Protocols

Protocol A: High-Resolution HPLC Method

Use this method for purity quantification and impurity profiling.

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm | Phenyl phases maximize selectivity between the aromatic aldehyde and the ester. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses CPCA ionization for retention; stabilizes the ester. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharper peak shape than MeOH; prevents transesterification risks. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Temperature | 25°C ± 2°C | CRITICAL: Higher temps accelerate hydrolysis. |

| Detection | UV @ 254 nm (primary) & 210 nm (for CPCA) | 3-FPC and 3-HB absorb well at 254 nm. CPCA lacks a chromophore; use 210 nm. |

| Injection Vol | 5 - 10 µL | Prevent column overload which masks trace impurities. |

Gradient Profile:

-

0.0 min: 5% B (Retain CPCA)

-

5.0 min: 5% B (Isocratic hold for polar separation)

-

20.0 min: 90% B (Elute 3-FPC)

-

25.0 min: 90% B (Wash)

-

25.1 min: 5% B (Re-equilibrate)

Protocol B: Sample Preparation for Impure Lots

Improper prep is the leading cause of false "impurity" data.

-

Solvent: Dissolve sample in 100% Acetonitrile . Avoid Methanol (risk of methanolysis/transesterification).

-

Concentration: Target 0.5 mg/mL.

-

Stability: Analyze within 4 hours of preparation. If autosampler storage is needed, keep at 4°C.

Module 3: Impurity Identification Logic

Workflow Visualization

The following diagram outlines the decision matrix for characterizing unknown peaks in 3-FPC samples.

Figure 1: Decision matrix for identifying common impurities in 3-FPC synthesis based on retention and UV characteristics.

Module 4: Advanced Characterization (LC-MS)

If UV-HPLC is insufficient, use LC-MS for definitive ID.

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity Switching:

-

Positive Mode (ESI+): Best for 3-FPC (Target). Look for

Da (approx). -

Negative Mode (ESI-): Best for 3-Hydroxybenzaldehyde (

) and Cyclopropanecarboxylic acid (

-

-

Buffer: Switch Phosphoric acid to 0.1% Formic Acid (volatile) for MS compatibility.

References

-

Olaparib Synthesis & Intermediates

- Patent: Menear, K. A., et al. (2004). "Phthalazinone Derivatives." United States Patent 7,631,113. (Describes the synthesis of Olaparib and the use of 3-formylphenyl esters).

-

Source:

-

HPLC Method Development for Phenyl Esters

- Book: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on controlling silanol activity and pH for ester stability).

-

Source:

-

Impurity Profiling Guidelines

- Guideline: ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)."

-

Source:

-

Cyclopropanecarboxylic Acid Analysis

Sources

Validation & Comparative

A Comparative Guide to 3-Formylphenyl Cyclopropanecarboxylate: Synthesis, Stability, and Biological Potential in Drug Discovery

Abstract: The strategic incorporation of strained ring systems and functionalized aromatic moieties is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, offers a unique combination of conformational rigidity and metabolic stability that is highly attractive for drug design.[1][2] This guide provides a comprehensive comparison of 3-Formylphenyl cyclopropanecarboxylate against other substituted phenyl carboxylates. We delve into its synthesis, explore its key structural attributes, and present comparative experimental data on its metabolic stability and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of aromatic substitution on the performance of this important chemical scaffold. Detailed, validated experimental protocols are provided to ensure the reproducibility of the presented findings.

Introduction: The Enduring Appeal of the Cyclopropane Motif

The cyclopropane ring is the 10th most frequently found ring system in small molecule drugs, a testament to its utility in molecular design.[1] Its rigid, three-dimensional structure provides a well-defined vector for substituents, allowing for precise interaction with biological targets. Unlike flat aromatic systems, the sp3-hybridized carbons of cyclopropane introduce a desirable three-dimensional character into molecules, which can enhance binding affinity and improve physicochemical properties.[1][2] When coupled with a phenyl ester linkage, the cyclopropyl group can serve as a metabolically robust alternative to more labile alkyl or benzyl esters, influencing a compound's pharmacokinetic profile. This guide focuses on a specific, functionalized example: 3-Formylphenyl cyclopropanecarboxylate, to elucidate how a reactive, electron-withdrawing substituent on the phenyl ring modulates its chemical and biological properties.

Profiling 3-Formylphenyl Cyclopropanecarboxylate

Synthesis and Characterization

The most direct route to 3-Formylphenyl cyclopropanecarboxylate is via the esterification of cyclopropanecarboxylic acid with 3-hydroxybenzaldehyde. Standard coupling reagents used in peptide synthesis are highly effective for this transformation. A detailed, generalized protocol is provided in Section 5.1.

The key structural features of the target molecule are the strained cyclopropane ring, the ester linkage, and the electron-withdrawing formyl group at the meta position of the phenyl ring. The formyl group is of particular interest as it can act as a hydrogen bond acceptor and provides a reactive handle for further chemical modification, such as reductive amination or olefination, making it a valuable building block in fragment-based drug discovery.

Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | cLogP (Predicted) |

| 3-Formylphenyl cyclopropanecarboxylate | C₁₁H₁₀O₃ | 190.20 | 1.85 |

| Phenyl cyclopropanecarboxylate | C₁₀H₁₀O₂ | 162.19 | 2.10 |

| 4-Chlorophenyl cyclopropanecarboxylate | C₁₀H₉ClO₂ | 196.63 | 2.75 |

| 4-Methoxyphenyl cyclopropanecarboxylate | C₁₁H₁₂O₃ | 192.21 | 2.25 |

Predicted values are calculated using standard cheminformatics software and serve as an estimation.

Comparative Framework: Selecting Alternative Phenyl Carboxylates

To objectively evaluate the performance of 3-Formylphenyl cyclopropanecarboxylate, a set of analogues was selected to probe the influence of the phenyl ring substituent's electronic properties:

-